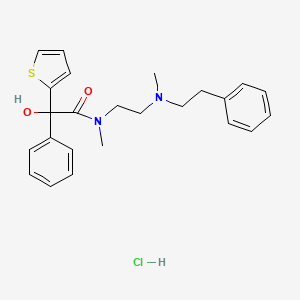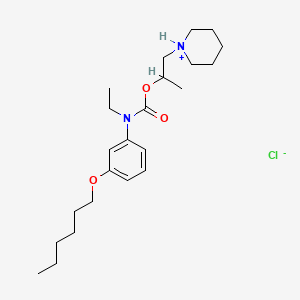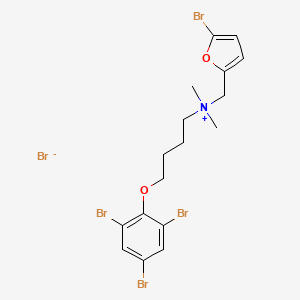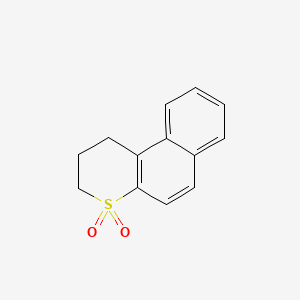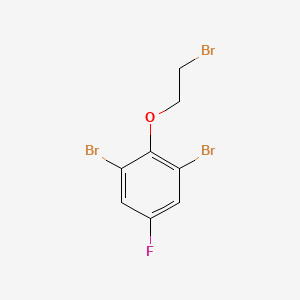
1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene is an organic compound with the molecular formula C8H5Br3FO. This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene typically involves the bromination of 2-(2-bromoethoxy)-5-fluorobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form debrominated or defluorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products with fewer halogen atoms.
Applications De Recherche Scientifique
1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding or other polar interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-2-(2-bromoethoxy)benzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,3-Dibromo-2-(2-chloroethoxy)-5-fluorobenzene: Contains a chlorine atom instead of a bromine atom, which can alter its reactivity and interaction with other molecules.
1,3-Dibromo-2-(2-bromoethoxy)-4-fluorobenzene: The position of the fluorine atom is different, affecting its electronic properties and reactivity.
Uniqueness: 1,3-Dibromo-2-(2-bromoethoxy)-5-fluorobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and interaction profiles. The presence of both bromine and fluorine atoms allows for versatile chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C8H6Br3FO |
|---|---|
Poids moléculaire |
376.84 g/mol |
Nom IUPAC |
1,3-dibromo-2-(2-bromoethoxy)-5-fluorobenzene |
InChI |
InChI=1S/C8H6Br3FO/c9-1-2-13-8-6(10)3-5(12)4-7(8)11/h3-4H,1-2H2 |
Clé InChI |
ZQDURLAWHQILSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCCBr)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


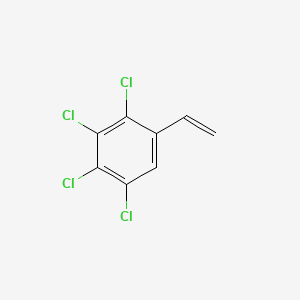
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
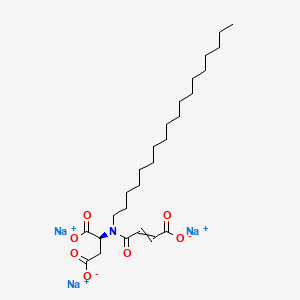
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
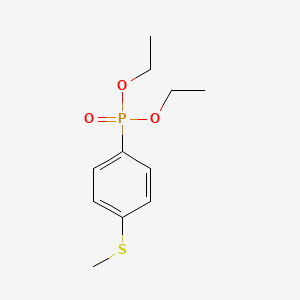
![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)

